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molecular formula C5H9BrO B140032 1-Bromo-3-methyl-2-butanone CAS No. 19967-55-6

1-Bromo-3-methyl-2-butanone

Cat. No. B140032
M. Wt: 165.03 g/mol
InChI Key: NNTPEAXKKUPBHQ-UHFFFAOYSA-N
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Patent
US09434711B2

Procedure details

To a solution of thiophenol (4.44 mL; 43.4 mmol) in diethyl ether (29 mL) was added pyridine (17.2 mL; 0.21 mol), followed by the drop-wise addition of a solution of compound 563-B (7.18 g; 43.5 mmol) in diethyl ether (15 mL), at ambient temperature, and the reaction was stirred for 72 h. The reaction was diluted with EtOAc, washed with 2N HCl, H2O, brine, dried over Na2SO4, filtered and the solvent evaporated under reduced pressure. The crude residue was purified by flash column chromatography (SiO2) eluting with a heptane-EtOAc gradient to afford compound 563-C as an oil. 1H-NMR (CDCl3): δ 1.09-1.10 (d, 6H), 2.90-2.97 (m, 1H), 3.75 (s, 2H), 7.18-7.35 (m, 5H).
Quantity
4.44 mL
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
7.18 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1.Br[CH2:15][C:16](=[O:20])[CH:17]([CH3:19])[CH3:18]>C(OCC)C.CCOC(C)=O>[CH3:18][CH:17]([CH3:19])[C:16](=[O:20])[CH2:15][S:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
4.44 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
17.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
29 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
7.18 g
Type
reactant
Smiles
BrCC(C(C)C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 2N HCl, H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash column chromatography (SiO2)
WASH
Type
WASH
Details
eluting with a heptane-EtOAc gradient

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CC(C(CSC1=CC=CC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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